Ethyl 1-(cyanomethyl)piperidine-3-carboxylate
Description
Ethyl 1-(cyanomethyl)piperidine-3-carboxylate is a piperidine derivative featuring a cyanomethyl substituent at the piperidine nitrogen and an ethyl ester group at the 3-position.
Properties
IUPAC Name |
ethyl 1-(cyanomethyl)piperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-2-14-10(13)9-4-3-6-12(8-9)7-5-11/h9H,2-4,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWAIADWIXLFQJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(cyanomethyl)piperidine-3-carboxylate typically involves the reaction of piperidine derivatives with ethyl cyanoacetate. One common method includes the treatment of substituted piperidines with ethyl cyanoacetate under basic conditions, often using a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(cyanomethyl)piperidine-3-carboxylate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of amides, esters, or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Amides, esters, or other derivatives.
Scientific Research Applications
Ethyl 1-(cyanomethyl)piperidine-3-carboxylate is utilized in various scientific research applications, including:
Mechanism of Action
The mechanism of action of Ethyl 1-(cyanomethyl)piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to various biologically active molecules, which exert their effects through different mechanisms, such as enzyme inhibition or receptor binding . The exact pathways and targets depend on the specific derivative or product formed from the compound .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarity and Substituent Effects
Key Analogs:
Structural Insights :
- Substituent Position: Unlike Ethyl 1-(cyanomethyl)piperidine-3-carboxylate, analogs like Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate () exhibit substituents at the 4-position, which may alter ring conformation and steric interactions .
- Functional Groups: The cyanomethyl group in the target compound introduces a nitrile functionality, contrasting with the benzyl () or bromobenzoyl () groups in analogs.
Key Observations :
Physicochemical Properties
NMR and Spectroscopic Data:
Comparison :
- The cyanomethyl group’s nitrile stretch (~2250 cm⁻¹ in IR) is absent in analogs with ester or aromatic substituents, which instead show carbonyl peaks near 1700–1750 cm⁻¹ .
Implications :
- The cyanomethyl group may confer unique interactions with biological targets, such as enzymes or receptors, due to its electron-withdrawing nature and small size.
Biological Activity
Ethyl 1-(cyanomethyl)piperidine-3-carboxylate is a chemical compound with notable structural features that suggest potential biological activities. This article reviews the existing literature on its biological activity, synthesis, and applications, while highlighting key research findings and data.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by the presence of a piperidine ring, an ethyl ester group, and a cyanomethyl substituent. The structural arrangement significantly influences its reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₅N₂O₂ |
| CAS Number | 946702-02-9 |
| Functional Groups | Piperidine, Ester, Nitrile |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. The synthetic pathways may include:
- Formation of the piperidine ring.
- Introduction of the cyanomethyl group through nucleophilic substitution.
- Esterification to yield the final product.
These methods require careful control of reaction conditions to achieve high yields and purity .
Pharmacological Significance
Compounds containing piperidine moieties are well-known for their diverse pharmacological properties. This compound's structural characteristics suggest potential activities in various therapeutic areas, including:
- Antimicrobial Activity : Similar piperidine derivatives have demonstrated significant antimicrobial effects against various pathogens. For instance, compounds with similar structures showed DNA gyrase inhibitory activity with IC50 values in the low micromolar range .
- Cytotoxicity : Research indicates that piperidine derivatives can inhibit cell proliferation in cancer cell lines. In vitro studies have shown that similar compounds significantly reduce cell viability in glioblastoma cells .
Case Studies
- Antimicrobial Evaluation : A study evaluated several piperidine derivatives, including those structurally related to this compound, revealing promising antimicrobial properties against Staphylococcus aureus and Staphylococcus epidermidis with low MIC values .
- Cytotoxic Effects on Cancer Cells : In a study focusing on glioblastoma cells (U251), treatment with a compound structurally related to this compound resulted in significant downregulation of genes associated with cell growth and inflammatory responses, indicating potential as an anti-cancer agent .
Research Findings
The following key findings summarize the biological activities associated with this compound and its analogs:
- Inhibition of Prolyl Oligopeptidase (PREP) : Piperidine derivatives have been linked to modulation of PREP activity, which is implicated in neurodegenerative diseases and cancer .
- Gene Expression Modulation : Transcriptome analysis has shown that related compounds can alter gene expression profiles significantly, impacting pathways related to cancer progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
